Famoxadone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L

In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C)

Synonyms

Canonical SMILES

Comparative Summary of Famoxadone Enantiomer Properties

| Property / Effect | R-Famoxadone | S-Famoxadone | Key Findings & Ratios (R vs S) |

|---|

| Bioaccumulation (in mice) | High persistence | Faster degradation | Liver concentration 3.52x (at NOEL) to 242.69x (at 1/10 NOEL) higher [1] Systemic bioavailability 6x higher [2] | | Mammalian Hepatotoxicity | Severe | Mild / None | Higher risk of inducing Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD); causes lipid droplet accumulation, inflammation, and disrupts glucose/lipid metabolism [1] | | Cytotoxicity & Mechanism (in vitro) | High toxicity | Lower toxicity | 1.5x more toxic to HepG2 cells [2] Induces ferroptosis (a form of cell death) via ACSL4 activation, GPX4 inhibition, leading to severe lipid peroxidation and ROS accumulation [2] | | Aquatic Toxicity | High toxicity | Lower toxicity | 1.8 - 6.4x more toxic to Selenastrum bibraianum and Daphnia magna [3] ~100x more toxic to Danio rerio (zebrafish) [3] | | Fungicidal Activity | Lower efficacy | Higher efficacy | 3.0 - 6.59x more effective against pathogens like Alternaria solani [3] | | Environmental Degradation | Preferentially degraded | Enriched over time | Results in enantiomeric fraction (EF) of 0.435-0.470 (from 0.5 for racemate) in soils under aerobic conditions [3] |

The heightened toxicity of R-Famoxadone is primarily driven by its ability to induce ferroptosis, an iron-dependent form of regulated cell death. The diagram below illustrates the key molecular events in this pathway.

Mechanism of R-Famoxadone-Induced Ferroptosis

Detailed Experimental Protocols

Here are the core methodologies used in the cited studies to generate the data presented above.

In Vivo Mammalian Toxicity and Bioaccumulation Study [1]

- Objective: To investigate the enantioselective bioaccumulation and hepatotoxicity of Famoxadone in a mammalian model.

- Test System: Mice.

- Exposure Protocol: Oral administration of Rac-FAM, R-FAM, or S-FAM for 12 weeks. Doses included a no-observed-effect level (NOEL) and a low dose (1/10 NOEL).

- Tissue Analysis: Liver and other tissues were collected and analyzed using enantioselective high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) to determine the concentration of each enantiomer.

- Toxicity Endpoints:

- Organ Coefficients: Liver-to-body-weight ratio.

- Blood Biochemistry: Serum AST (aspartate aminotransferase) and ALT (alanine aminotransferase) levels and their ratio (AST/ALT).

- Histopathology: Examination of liver tissue sections for lipid droplet accumulation (a key feature of fatty liver disease).

- Gene Expression: Analysis of key genes related to inflammation and lipid metabolism (e.g., for fatty acid synthesis, β-oxidation) using techniques like quantitative real-time PCR (qPCR).

In Vitro Cytotoxicity and Ferroptosis Mechanism Study [2]

- Objective: To evaluate the stereoselective cytotoxicity and the role of ferroptosis in this compound enantiomer toxicity.

- Test System: Human hepatocellular carcinoma cells (HepG2 cell line).

- Cytotoxicity Assay: Cells were exposed to different concentrations of R- or S-Famoxadone. Cell viability was measured using standard assays (e.g., MTT or CCK-8) to determine IC50 values.

- Mechanistic Investigation:

- Lipid Peroxidation: Measured using a fluorescent probe (e.g., C11-BODIPY 581/591) and quantified by flow cytometry or fluorescence microscopy.

- Reactive Oxygen Species (ROS): Detected and quantified using fluorescent probes (e.g., DCFH-DA) and flow cytometry.

- Gene Expression Analysis: qPCR was used to assess the expression of genes central to ferroptosis, including:

- ACSL4 (Acyl-CoA Synthetase Long Chain Family Member 4): Upregulated, promotes lipid peroxidation.

- GPX4 (Glutathione Peroxidase 4): Downregulated, a key enzyme that clears lipid peroxides.

- Western Blotting: Protein levels of GPX4 and other pathway markers were confirmed.

In Vitro Metabolism and Molecular Docking [2]

- Objective: To understand the metabolic basis for the preferential accumulation of R-Famoxadone.

- Liver Microsome Assays: R- and S-FAM were incubated with liver microsomes (typically from mice or humans). The degradation rate of each enantiomer was monitored over time using chiral HPLC-MS/MS.

- Cytochrome P450 (CYP450) Inhibition Assays: Specific human CYP450 isoforms (CYP2C8, CYP2C19, CYP2E1) were identified as key metabolizing enzymes through inhibition experiments.

- Molecular Docking: Computational models were used to simulate the binding conformation and affinity (binding energy) of each this compound enantiomer with the active sites of the identified CYP450 enzymes. This provided a structural explanation for the observed slower metabolism of the R-enantiomer.

Research Implications and Future Directions

The evidence strongly suggests that the current use of racemic this compound poses unnecessary environmental and health risks. The dominant strategy for improving chiral pesticide safety is the "chiral switch"—developing and registering only the active and less-toxic S-enantiomer [3] [4] [5]. This would immediately halve the application rate of the chemical in the environment while maintaining fungicidal efficacy and drastically reducing toxic effects on non-target organisms.

Future work should focus on:

- Developing large-scale, cost-effective methods for the industrial synthesis of pure S-Famoxadone.

- Conducting extensive field studies to confirm the reduced environmental impact and residue profile of the pure enantiomer.

- Further elucidating the long-term health effects of chronic, low-dose exposure to both enantiomers.

References

- 1. Enantiomer of this compound in Mice [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic health risks assessment of chiral fungicide ... [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Fungicide this compound: Stereoselective Bioactivity, ... [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting the Power of Stereochemistry in Drugs [semanticscholar.org]

- 5. Relevance of the Stereoselective Behavior of Chiral ... [juniperpublishers.com]

Comprehensive Technical Guide: Environmental Fate and Behavior of Famoxadone

Introduction and Chemical Properties

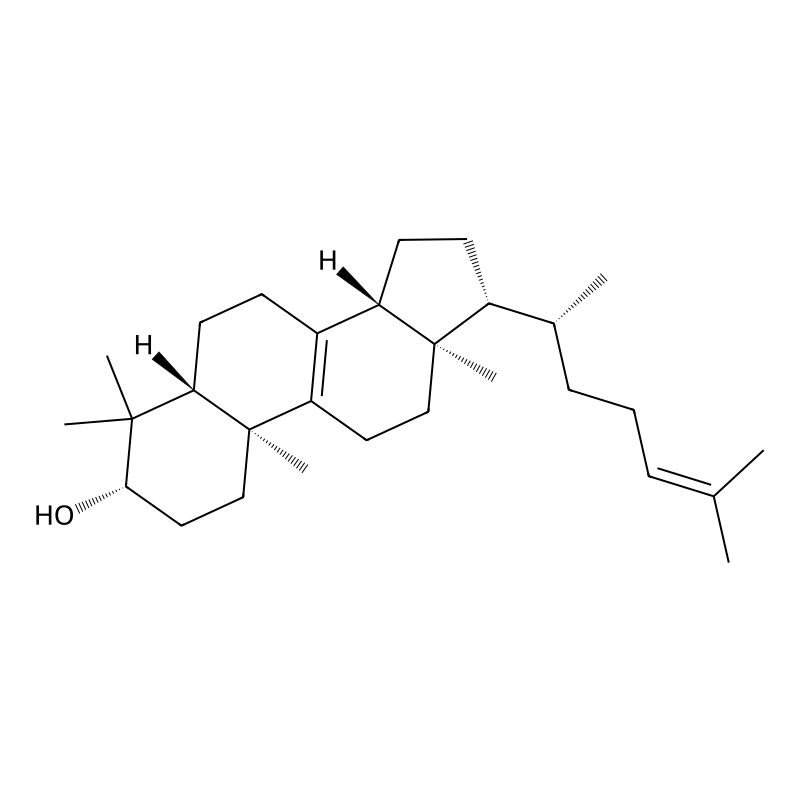

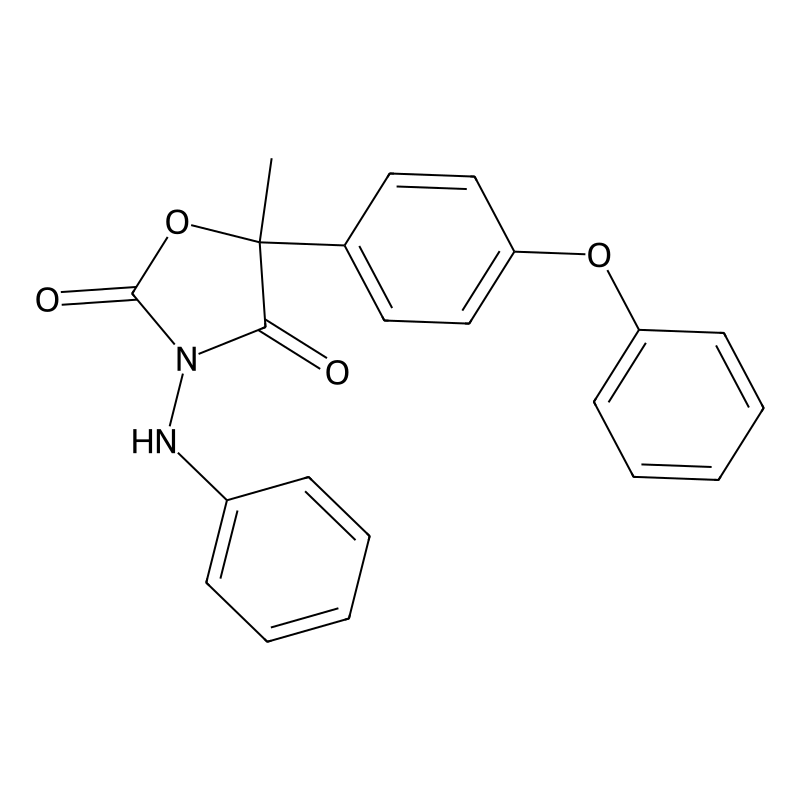

Famoxadone is a chiral oxazolidinedione fungicide that exists as a racemic mixture (approximately 1:1 ratio of R- and S-enantiomers) and is used to control a broad spectrum of plant pathogenic fungi including downy mildews and blights in various crops such as potatoes, tomatoes, grapes, and cucurbits [1] [2]. Its biochemical mode of action involves inhibition of mitochondrial respiration at complex III, resulting in decreased ATP production in fungal cells [1] [3]. As a QoI (Quinone outside Inhibitor) fungicide (FRAC code 11), it exhibits protectant, translaminar, and residual properties with activity termed 'intracuticular' by manufacturers due to maintained efficacy even after simulated rainfall events [3].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Molecular Formula | C₂₂H₁₈N₂O₄ | - | [1] |

| Molecular Weight | 374.39 g/mol | - | [1] |

| Melting Point | 140.3-141.8°C | - | [1] [3] |

| Water Solubility | 0.052-0.059 mg/L | At 20°C, pH 7 | [1] [3] |

| Vapor Pressure | 6.4 × 10⁻⁴ mPa | - | [3] |

| Octanol-Water Partition Coefficient (log P) | 4.65 | At pH 7, 20°C | [1] [3] |

| Henry's Constant | 4.61 × 10⁻³ Pa m³ mol⁻¹ | Calculated at 20°C | [3] |

Environmental Fate Processes

Degradation in Soil

This compound exhibits varying persistence in soil systems depending on environmental conditions, with notable differences between aerobic and anaerobic conditions:

Table 2: Soil Degradation Parameters of this compound

| Condition | DT₅₀ Range (Days) | DT₉₀ Range (Days) | Key Metabolites | Notes | Reference |

|---|---|---|---|---|---|

| Aerobic | 2-126 | 56-248 | IN-KF015, IN-JS940, IN-MN467 | Wide variation depends on soil type; stereoselective degradation observed | [4] [5] [3] |

| Anaerobic | 28-147 | 91 | Similar to aerobic | Less enantioselective than aerobic conditions | [4] [3] |

| Field Studies | 1.34-35 | - | IN-JS940 detected at up to 50% of initial concentration | Varies by soil type and application rate | [5] [6] |

Under aerobic conditions, this compound exhibits stereoselective degradation with the R-enantiomer preferentially degrading, leading to enrichment of S-famoxadone in soil (enantiomeric fraction 0.435-0.470 after 120 days) [4]. The major metabolites identified across studies include IN-KF015 ((5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) and IN-JS940 ((2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid), with IN-JS940 reaching up to 50% of the initial this compound concentration in soils [5]. Another metabolite, IN-MN467 ((5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione), has also been detected in soil systems [5].

Fate in Aquatic Systems

This compound's behavior in aquatic environments is characterized by pH-dependent hydrolysis and photodegradation:

Table 3: Aquatic Fate Parameters of this compound

| Process | Conditions | DT₅₀ | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | pH 5, 20°C | 41 days | Highly pH-dependent | [3] |

| Hydrolysis | pH 7, 20°C | 2 days | - | [3] |

| Hydrolysis | pH 9, 20°C | 1.5 hours | - | [3] |

| Photolysis | Water, pH 5 | 1.9-4.1 days | Continuous light | [3] |

| Water-Sediment System | Overall system | DT₅₀: 0.68-0.8 days; DT₉₀: 14-15 days | - | [3] |

In water-soil ecosystems, this compound demonstrates low to moderate persistence with half-lives ranging from 1.34-16.12 days depending on specific environmental conditions [6]. The metabolite IN-JS940 has been detected in water at concentrations up to 20% of the initial this compound content [5].

Plant Uptake and Dissipation

Studies of this compound dissipation in various crops demonstrate relatively rapid degradation:

- Tomatoes: Half-lives of 3.4-5.2 days with the most suitable model being first-order or second-order kinetics [7]

- Cucumbers: Half-lives of 1.34-16.12 days following first-order kinetics [6]

- Grapes: Applications permitted up to 12 times per season in Europe at maximum dose of 90 g ai/ha [3]

The dynamic plant uptake model dynamiCROP has been successfully applied to investigate uptake and translocation of this compound in soil-tomato environments, with modeled and measured results showing good correlation (R² values 0.8072-0.9221) [7]. Research indicates that only a small fraction (approximately 0.1%) of applied this compound is eventually ingested by humans via residues in crop harvests [7].

Stereoselective Environmental Behavior

Recent research has revealed significant enantioselective differences in the environmental behavior and effects of this compound, which is particularly relevant given its chiral nature:

Schematic of stereoselective behavior of this compound enantiomers.

Enantioselective Bioactivity and Toxicity

The R- and S-enantiomers of this compound display markedly different biological activities:

- Fungicidal Activity: S-famoxadone demonstrates 3.00-6.59 times greater efficacy than R-famoxadone against representative pathogens including Alternaria solani [4]

- Aquatic Toxicity: R-famoxadone exhibits significantly higher toxicity toward non-target organisms:

- Cytotoxicity: R-famoxadone is 1.5 times more toxic to HepG2 cells (human liver carcinoma cells) and induces more pronounced ferroptosis through ACSL4 activation and GPX4 inhibition [8]

Stereoselective Metabolic Behavior

Recent research has elucidated the mechanisms underlying the differential behavior of this compound enantiomers:

- Bioavailability: R-famoxadone shows approximately 6 times higher bioavailability in mice compared to the S-enantiomer [8]

- Metabolic Persistence: Lower binding affinities of cytochrome P450 enzymes (CYP2C8, CYP2C19, and CYP2E1) for R-famoxadone result in its preferential accumulation [8]

- Cytotoxicity Mechanism: R-famoxadone induces more severe lipid peroxidation and ROS accumulation through ferroptosis pathways, characterized by greater upregulation of genes related to iron transport and lipid peroxidation, and greater downregulation of genes related to peroxide clearance [8] [9]

Analytical Methods for Determination

Various analytical methodologies have been developed and validated for determining this compound and its metabolites in environmental matrices:

- UHPLC-Orbitrap-MS: Used for dissipation studies in water and soil matrices, enabling detection of metabolites IN-KF015, IN-JS940, and IN-MN467 [5]

- HPLC-UV: Employed for investigating dissipation behavior and residue distribution in cucumber and soil ecosystems with limit of quantification (LOQ) of 0.50 mg/kg for this compound in cucumber [6]

- LC-HRMS: Applied for degradation studies of this compound in water and soils [5]

- Stereoselective Methods: HPLC-MS/MS methods have been developed for enantioselective determination of this compound enantiomers in spinach [8]

These methods typically achieve satisfactory recoveries (84.10-108.02%) with relative standard deviations generally below 9.23% [6], making them suitable for environmental monitoring and residue studies.

Ecotoxicological Profile and Risk Assessment

This compound presents a complex ecotoxicological profile with significant concerns for aquatic ecosystems:

Table 4: Ecotoxicological Parameters of this compound

| Organism | Endpoint | Value | Notes | Reference |

|---|---|---|---|---|

| Rainbow trout | 90-day NOEC | 0.0014 mg/L | - | [3] |

| Daphnia magna | 48-h EC₅₀ | 0.012 mg/L | R-enantiomer 1.80-6.40x more toxic | [4] [3] |

| Green algae | 72-h EbC₅₀ | 0.022 mg/L | - | [3] |

| Earthworms | LC₅₀ | 470 mg/kg soil | - | [3] |

| Honeybees | Contact LD₅₀ | >25 μg/bee | Moderate toxicity | [1] [3] |

| Mallard duck | 8-day LC₅₀ | >5,620 mg/kg | Low avian toxicity | [3] |

Based on its acute toxicity to fish and daphnia, the EU Scientific Committee on Plants has recommended implementing buffer zones to minimize impacts on aquatic organisms [3]. The elevated toxicity of R-famoxadone to aquatic organisms highlights the importance of considering enantioselective effects in risk assessments [4].

Regulatory Status and Implications

This compound's regulatory status varies across jurisdictions:

- European Union: Not approved under EC Regulation 1107/2009 and classified as a Candidate for Substitution (CfS) due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria [1]

- Global Approvals: Currently used in USA, Central and South America, South-east Asia, Africa, China, and Japan [1]

- Application Limits: In Europe, permitted applications include up to 12 times per season for grapes and up to 8 times per season on tomatoes at maximum dose of 90 g ai/ha [3]

The stereoselective environmental behavior and toxicity findings have significant implications for regulatory frameworks, suggesting that enantiomer-specific risk assessments may be warranted for chiral pesticides like this compound [4] [8].

Conclusion and Future Perspectives

Current research on this compound indicates that its environmental fate and ecological impacts are strongly influenced by its chiral nature, with the R-enantiomer posing greater toxicological concerns despite the S-enantiomer demonstrating greater fungicidal efficacy. Future research directions should include:

- Comprehensive metabolite toxicity studies to assess risks associated with persistent transformation products like IN-JS940 [5]

- Enantiomer-specific environmental monitoring to better characterize exposure scenarios [4] [8]

- Refined risk assessment frameworks incorporating stereoselective behavior for chiral pesticides [4] [8]

- Development of enantioselective formulations that maximize efficacy while minimizing environmental impacts [8]

References

- 1. (Ref: JE 874) this compound [sitem.herts.ac.uk]

- 2. This compound (JMPR 2003) [inchem.org]

- 3. 噁唑菌酮 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)... This compound [agropages.com]

- 4. Chiral Fungicide this compound : Stereoselective Bioactivity, Aquatic... [pubmed.ncbi.nlm.nih.gov]

- 5. Residues and dissipation kinetics of this compound and its ... [sciencedirect.com]

- 6. Dissipation Behavior and Residue Distribution of ... [link.springer.com]

- 7. Measured and Modeled Residue Dynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic health risks assessment of chiral fungicide ... [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic health risks assessment of chiral fungicide ... [sciencedirect.com]

how does famoxadone inhibit mitochondrial respiration

Molecular Mechanism of Action

The table below summarizes the key aspects of how famoxadone functions at the molecular level.

| Aspect | Detailed Mechanism |

|---|---|

| Primary Target | Mitochondrial cytochrome bc₁ complex (Complex III or ubiquinol-cytochrome c oxidoreductase) [1] [2]. |

| Binding Site | The quinol oxidation (Qo) site (Qp site in some nomenclature) [3] [2]. |

| Key Interaction | Network of aromatic-aromatic interactions between the fungicide and residues in the binding pocket, mimicking a benzene crystal lattice [1]. |

| Conformational Change | Binding induces dramatic conformational changes in cytochrome b and the Iron-Sulfur Protein (ISP) subunit, arresting ISP movement [1]. |

| Functional Consequence | Blocks electron transfer from ubiquinol to cytochrome c, halting the Q cycle and preventing proton translocation across the mitochondrial membrane [1] [4]. |

| Cellular Outcome | Drastic reduction in ATP production, leading to cessation of cellular processes like zoospore motility and subsequent cell disintegration [5] [4]. |

This compound's binding to the Qo site of Complex III prevents the critical transfer of electrons from ubiquinol to the Rieske Iron-Sulfur Protein (ISP). This inhibition is reinforced by this compound inducing conformational changes that arrest the movement of the ISP subunit, which is essential for the normal electron transfer process [1].

> this compound binding to Complex III triggers a cascade that halts ATP production.

Key Structural and Experimental Insights

The high-resolution crystal structure of the cytochrome bc₁ complex in complex with this compound provides direct evidence for this mechanism [1]. The potency of this compound's effect is demonstrated by experimental observations where application to Phytophthora infestans zoospores caused cessation of oxygen consumption and motility within seconds, followed by cell disintegration [4].

Quantitative Toxicological and Environmental Data

The following table consolidates key quantitative data from toxicological and environmental studies for a comprehensive overview.

| Parameter | Value | Context / Species |

|---|---|---|

| Acute Oral LD₅₀ | >5000 mg/kg | Rat [5] [4] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit [5] |

| Acceptable Daily Intake (ADI) | 0.006 mg/kg bw/day | Based on dog study (cataracts) [5] |

| Water Solubility | 0.052 - 0.059 mg/L | At 20°C, pH 7 [6] [7] |

| Log P (Partition Coefficient) | 4.65 - 4.81 | Indicates high lipophilicity [4] [2] |

| Soil DT₅₀ (Lab) | 2 - 11 days | Aerobic, 20°C [4] |

| Hydrolytic DT₅₀ | 41 days (pH 5), 2 days (pH 7), 1.5 hours (pH 9) | At 20°C [4] |

| Aquatic Toxicity (Daphnia, 48h EC₅₀) | 0.012 mg/L | Highly toxic to aquatic invertebrates [4] |

Key Experimental Protocols

To investigate this compound's mechanism of action, several key experimental approaches are used:

X-ray Crystallography [1]

- Protein Purification: Isolate and purify the mitochondrial cytochrome bc₁ complex from a relevant source.

- Crystallization: Co-crystallize the protein complex with this compound.

- Data Collection & Analysis: Resolve the high-resolution structure to visualize the precise binding mode and ligand-induced conformational changes.

In Vitro Respiration Assay [4]

- Preparation: Use fungal zoospores or isolated mitochondria.

- Treatment: Apply this compound and appropriate controls.

- Measurement: Monitor oxygen consumption in real-time using an oxygen electrode to quantify inhibition of respiration.

Binding Affinity Studies

- Mutagenesis: Generate site-specific mutations in the Qo site residues.

- Activity Assay: Measure the inhibitory efficacy of this compound against mutant and wild-type enzymes to identify key interaction points [1].

References

- 1. The crystal structure of mitochondrial cytochrome bc1 in ... [pubmed.ncbi.nlm.nih.gov]

- 2. (S)- this compound : Uses, Interactions, Mechanism of... | DrugBank Online [go.drugbank.com]

- 3. This compound [en.wikipedia.org]

- 4. 噁唑菌酮 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)... This compound [agropages.com]

- 5. 4.9 this compound (208)(T, R) [fao.org]

- 6. (Ref: JE 874) this compound [sitem.herts.ac.uk]

- 7. This compound 131807-57-3 | TCI AMERICA [tcichemicals.com]

Comprehensive Technical Guide to Famoxadone: Mode of Action, Resistance Mechanisms, and Experimental Protocols

Chemical Profile and Introduction

Famoxadone is a broad-spectrum fungicide belonging to the Quinone outside Inhibitor (QoI) class, specifically categorized under FRAC Group 11. First introduced in 1998, it has become a crucial tool for managing economically significant fungal pathogens across various crops [1] [2]. This compound is particularly recognized for its exceptional activity against Oomycete fungi including Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato late blight), pathogens that can cause devastating yield losses if not properly controlled [3]. Its unique chemical structure and mode of action have made it a valuable component in integrated disease management programs, especially when formulated in combination with other active ingredients to enhance efficacy and manage resistance development.

The compound exhibits protectant and residual activity with translaminar movement, providing protection to both upper and lower leaf surfaces [1]. From a regulatory perspective, this compound is not approved for use in the European Union but maintains registrations in other key markets including the United States, Australia, and various countries in Asia and South America [2]. Recent regulatory activity indicates continued interest in expanding its use, with the US EPA receiving applications for new use patterns on various crop groups as recently as 2025 [4].

Table 1: Fundamental Chemical and Physical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| Chemical Name | (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidin-2,4-dione | [1] |

| CAS Registry Number | 131807-57-3 | [1] [2] |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [1] [2] |

| Molecular Weight | 374.39 g/mol | [1] [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 141-143°C | [1] [2] |

| Aqueous Solubility | 0.059 mg/L at 20°C (pH 7) | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 4.65 (at 20°C) | [2] |

| Vapor Pressure | 6.4 × 10⁻⁵ mPa at 25°C | [2] |

| FRAC Classification | 11 (Qo Inhibitor) | [5] |

Mechanism of Action

Molecular Target and Biochemical Inhibition

This compound exerts its fungicidal activity by specifically targeting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungal pathogens [5]. More precisely, it binds to the Quinone outside (Qo) site of this complex, thereby inhibiting electron transfer between cytochrome b and cytochrome c1 [1]. This disruption halts the quinol oxidation process, which is essential for the conversion of ubiquinol to ubiquinone [6]. The consequent blockade of electron flow severely impairs mitochondrial respiration, leading to a rapid cessation of ATP production in fungal cells [2]. Without adequate ATP, critical cellular processes including energy-dependent motility, germination, and infectious growth cannot be sustained, ultimately resulting in fungal cell death.

The binding of this compound to the Qo site is particularly effective due to its high affinity for the hydrophobic pocket near the heme bH cofactor of cytochrome b [6]. This specific binding characteristic differentiates it from other fungicide classes and contributes to its broad-spectrum activity against various fungal pathogens. The compound's effectiveness spans across multiple taxonomic groups of plant pathogens, demonstrating particular potency against Oomycetes (Plasmopara viticola, Phytophthora infestans), Ascomycetes, and Basidiomycetes [1].

Physiological Effects on Fungal Pathogens

The disruption of mitochondrial respiration manifests in several observable physiological effects on susceptible fungal pathogens. This compound has been shown to be a strong inhibitor of sporangial differentiation and zoospore release in Oomycete pathogens [3]. When exposed to low concentrations of the fungicide, zoospores of P. infestans rapidly lose motility, cease oxygen consumption, and undergo cellular lysis through the release of cellular contents into the surrounding medium [3]. These effects occur within minutes of exposure, highlighting the rapid action of the compound at the cellular level.

The fungicide primarily exhibits protective activity by preventing the establishment of infection structures on plant surfaces. Its translaminar movement enables redistribution from the upper to lower leaf surfaces, providing comprehensive protection against pathogens that preferentially colonize the abaxial side of leaves [1]. Additionally, this compound demonstrates excellent rainfastness and residual activity, as it is rapidly absorbed and strongly bound to the waxy cuticular layer of plants, making it resistant to wash-off after application [1]. This property contributes to prolonged protection intervals, typically ranging from 7 to 14 days depending on environmental conditions and disease pressure.

Diagram 1: this compound's mechanism of action at the molecular and cellular levels, illustrating the cascade from target site binding to antifungal effects.

Resistance Mechanisms and Management

Known Resistance Mutations

Resistance to QoI fungicides, including this compound, primarily occurs through target-site mutations in the cytochrome b gene, which alter the binding affinity of the fungicide to its target site. The most significant and widespread mutation is G143A (glycine to alanine at position 143), which confers high-level resistance with resistance factors often exceeding 100-fold [5]. This mutation structurally impedes fungicide binding through steric hindrance while maintaining the physiological function of the enzyme, allowing resistant pathogens to survive and reproduce in the presence of the fungicide [6]. Two other documented mutations, though less common, include F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), both of which confer moderate (partial) resistance with lower resistance factors [5].

The emergence and selection of resistant populations are influenced by several factors, including the frequency of fungicide applications, the dose rate applied, and the partner fungicide used in mixture products. Research has demonstrated that selection pressure increases significantly when the dose of the QoI fungicide is elevated, and that the choice of partner fungicide in mixture formulations can either accelerate or delay resistance development [7]. Notably, certain pathogens including rusts (Puccinia spp.), Alternaria solani, and Pyrenophora teres are considered lower risk for G143A resistance development due to the presence of an intron directly after the G143 codon that makes the mutation biologically lethal [5].

Table 2: Major Target-Site Mutations Conferring Resistance to QoI Fungicides

| Mutation | Resistance Level | Impact on Field Efficacy | Pathogens Where Documented |

|---|---|---|---|

| G143A (Glycine to Alanine at 143) | High (complete) resistance | Severe loss of control | Plasmopara viticola, Botrytis cinerea, Blumeria graminis |

| F129L (Phenylalanine to Leucine at 129) | Moderate (partial) resistance | Reduced efficacy, but some control at label rates | Plasmopara viticola, Alternaria solani, Pyrenophora teres |

| G137R (Glycine to Arginine at 137) | Moderate (partial) resistance | Reduced efficacy, but some control at label rates | Alternaria solani, Pyrenophora teres |

Resistance Management Strategies

Effective resistance management for QoI fungicides follows specific guidelines established by the Fungicide Resistance Action Committee (FRAC). These strategies aim to reduce selection pressure on pathogen populations while maintaining effective disease control. The core principles include: limiting the number of QoI applications per season (typically 2-3 applications depending on the crop and pathogen), using mixtures with partner fungicides having different modes of action, and alternating with non-QoI fungicides from different FRAC groups [5]. Recent research has demonstrated that the selection pressure for resistance is significantly influenced by both the dose of the QoI fungicide and the specific partner fungicide used in the mixture [7].

The most effective partner fungicides for resistance management are those with multi-site activity such as folpet, which has been shown to delay resistance development most effectively when mixed with this compound [7]. Other effective partners include fosetyl-aluminium, while mancozeb has demonstrated comparatively lower effectiveness in reducing the rate of resistance selection [7]. For applications where resistance has already been detected, novel approaches involving computer-aided design of fungicide combinations have shown promise. In silico docking studies and molecular dynamics simulations have identified potential effective combinations, such as this compound with thiram or captan, which maintain efficacy against both wild-type and G143A-mutant cytochrome b [6].

Diagram 2: Resistance development pathway and management strategies for QoI fungicides like this compound.

Experimental and Analytical Methods

Molecular Docking and In Silico Screening Protocols

Molecular docking simulations provide a powerful approach for screening and predicting the binding affinity of this compound to wild-type and mutant forms of cytochrome b. The following protocol has been adapted from recent research that successfully identified effective fungicide combinations for overcoming QoI resistance [6]:

- Protein Structure Preparation: Generate homology models of cytochrome b for target pathogens such as Plasmopara viticola and Botrytis cinerea using templates from the Protein Data Bank (e.g., PDB: 7JRG). Model quality should be evaluated using validation servers such as SAVES v6.0, which includes ERRAT and PROVE algorithms. Create mutant versions (G143A, F129L, and double mutants) through site-directed mutagenesis in molecular modeling software such as Maestro Schrödinger.

- Ligand Preparation: Obtain 3D structures of this compound and other fungicides from databases like ZINC15 or PubChem. Prepare ligands using appropriate software tools by adding hydrogen atoms, correcting bond orders, and optimizing geometries using force fields such as OPLS3 or OPLS4.

- Molecular Docking: Perform docking simulations using Schrödinger Glide with the following parameters: grid box centered on known active sites (coordinates approximately X=195.53, Y=213.29, Z=176.3 for wild-type), dimensions of 44×46×56 Å, and Glide XP mode for extra precision. Run simulations in triplicate to ensure reproducibility.

- Analysis: Evaluate binding poses, binding scores, and specific molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between fungicides and cytochrome b. Compare binding affinities across wild-type and mutant proteins to identify compounds with maintained efficacy against resistant strains.

This in silico approach enables rapid screening of potential fungicide combinations before proceeding to more resource-intensive in vitro and in planta testing, significantly accelerating the discovery of effective resistance management solutions [6].

Biological Efficacy Assays

Standardized biological assays are essential for quantifying the direct effects of this compound on fungal pathogens and determining baseline sensitivity. The following methodologies have been established through previous research on this compound's biological mode of action [3]:

- Inhibition of Sporangial Differentiation and Zoospore Release: Prepare sporangial suspensions of target pathogens (P. viticola or P. infestans) in sterile distilled water. Expose to this compound at concentrations ranging from 0.1 to 10 mg/L for 2-4 hours at 18-20°C. Assess sporangial lysis and zoospore release using hemocytometer counts under a microscope. Calculate EC₉₀ values (effective concentration causing 90% inhibition) through regression analysis of concentration-response curves.

- Motility and Lysis of Zoospores: Incubate zoospore suspensions with this compound at 0.1-5 mg/L and monitor motility cessation over time (typically 5-30 minutes) using microscopic examination. Quantify cell lysis through measurement of electrical conductivity changes in the suspension medium or by counting intact cells using a hemocytometer.

- Protective and Curative Activity on Whole Plants: Apply this compound to host plants (grape seedlings or potato plants) at recommended field rates (e.g., 50-100 g a.i./ha) using a precision sprayer. For protective activity, apply fungicide 24 hours before inoculation with pathogen spores. For curative activity, apply at 24, 48, or 72 hours after inoculation. Incubate plants under controlled conditions (high humidity, moderate temperatures) and assess disease development 7-14 days after inoculation using standardized disease rating scales. Calculate efficacy based on percentage disease reduction compared to untreated controls.

Table 3: Experimental Biological Activity of this compound Against Key Pathogens

| Pathogen | Bioassay Type | EC₉₀ Value | Experimental Conditions | Reference |

|---|---|---|---|---|

| Plasmopara viticola | Zoospore release inhibition | <1 mg/L | In vitro, 20°C, 2h exposure | [3] |

| Phytophthora infestans | Zoospore release inhibition | <1 mg/L | In vitro, 18°C, 2h exposure | [3] |

| Plasmopara viticola | Protective activity on grape | >90% control | 75 g a.i./ha, 7 days after application | [3] |

| Botrytis cinerea | Mycelial growth inhibition | Variable (mutant-dependent) | In vitro, mutant cytochrome b strains | [6] |

Application Guidelines and Regulatory Status

Agronomic Applications and Use Patterns

This compound is registered for use on a wide range of crops, with particular strength in controlling diseases in high-value horticultural crops. Its primary application is as a protective fungicide applied before disease development, though it also exhibits some curative properties when applied shortly after infection [1] [3]. The standard application rates typically range from 50 to 100 grams of active ingredient per hectare, depending on the target crop, disease pressure, and application timing [1]. For optimal performance, applications should be made using equipment that ensures thorough coverage of all plant surfaces, as this compound's translaminar activity provides protection to both the adaxial and abaxial leaf surfaces.

The most significant uses of this compound include: potatoes and tomatoes for control of late blight (Phytophthora infestans) and early blight (Alternaria solani); grapes for management of downy mildew (Plasmopara viticola) and powdery mildew (Uncinula necator); cucurbits (cucumbers, melons, squash) for control of downy mildew (Pseudoperonospora cubensis) and powdery mildew; and various leafy vegetables and ornamental plants [1] [2]. This compound is frequently formulated in combination with other active ingredients, most notably cymoxanil, which provides complementary curative activity through a different mode of action (inhibition of nucleic acid synthesis) [1]. This combination approach enhances both the spectrum of activity and resistance management potential.

Current Regulatory Status and Approvals

The regulatory landscape for this compound varies across different regions, reflecting evolving risk assessments and regulatory priorities. As of recent updates:

- European Union: this compound is not approved under EC Regulation 1107/2009 and has been identified as a candidate for substitution due to concerns regarding persistent, bioaccumulative, and toxic (PBT) properties [2].

- United States: this compound remains registered, with recent applications submitted to the EPA for new uses on various crop groups including brassica leafy greens, fruiting vegetables, root vegetables, and mangoes [4]. These applications, received in 2023-2025, indicate continued interest in expanding the use pattern of this fungicide.

- Australia: The APVMA registered a new product containing this compound in combination with oxathiapiprolin (Zorvec Encantia Fungicide) in May 2025, indicating continued regulatory acceptance for specific uses [8].

- Other Regions: this compound maintains registrations in various countries across Central and South America, South-east Asia, Africa, China, and Japan [2].

From a environmental and toxicological perspective, this compound exhibits low mammalian toxicity (acute oral LD₅₀ >5000 mg/kg in rats) but presents significant risks to aquatic ecosystems, with demonstrated high toxicity to fish and aquatic invertebrates [1] [2]. These environmental characteristics have influenced regulatory decisions in certain jurisdictions and should be considered in application planning, particularly near aquatic habitats.

Conclusion and Future Perspectives

References

- 1. This compound Fungicide: Powerful Broad-Spectrum Disease ... [cnagrochem.com]

- 2. This compound (Ref: JE 874) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. Biological mode of action of this compound on Plasmopara ... [sciencedirect.com]

- 4. Pesticide Product Registration; Receipt of Applications for ... [federalregister.gov]

- 5. Qol Fungicides [frac.info]

- 6. Identification of Fungicide Combinations for Overcoming ... [pmc.ncbi.nlm.nih.gov]

- 7. Effect of dose rate and mixtures of fungicides on selection ... [pubmed.ncbi.nlm.nih.gov]

- 8. Pesticides Regulatory Newsletter, September 2025 [apvma.gov.au]

Famoxadone synthesis and production process

Famoxadone at a Glance

The table below summarizes the key identifiers and basic properties of this compound [1] [2] [3].

| Property | Specification |

|---|---|

| IUPAC Name | (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [1] [2] |

| CAS Registry No. | 131807-57-3 [1] [3] [4] |

| Molecular Formula | C₂₂H₁₈N₂O₄ [1] [2] [4] |

| Molecular Mass | 374.39 g·mol⁻¹ [1] [2] [4] |

| Physical Description | Pale cream to white, odourless crystalline powder [1] [3] [4] |

| Melting Point | 140.3 - 141.8 °C [1] [2] |

| Purity (Typical) | ≥ 97.0% - 98.5% [3] [4] |

Synthesis and Manufacturing Process

The commercial synthesis of this compound is a multi-step chemical process that requires stringent control over reaction conditions and purification to ensure a high-quality final product [1] [3] [4]. The following diagram outlines the generalized production workflow:

Key Process Stages and Controls:

- Raw Material Sourcing & Pre-treatment: The process begins with the selection and quality verification of high-purity starting materials. Key intermediates include compounds related to 2-(4-phenoxyphenyl)ethanol and 2-cyano-2-(methoximinomethyl)acetic acid ester [3] [4]. Quality checks conform to established standards like ANSI Z1.4 for sampling [3].

- Esterification/Etherification and Cyclization: These are critical reaction phases. The synthesis involves:

- Condensation reactions under precisely controlled temperature (typically ±1°C) with optimized catalysts to form key intermediates and minimize side reactions [3] [5].

- Cyclization to construct the characteristic oxazolidinedione ring system of this compound, often monitored by in-process control (IPC) using High-Performance Liquid Chromatography (HPLC) [3].

- Purification & Crystallization: The crude product undergoes multi-stage purification, including solvent extraction, filtration, and controlled crystallization, to remove impurities and achieve the target purity of >97% [3] [4]. This step is crucial to prevent phytotoxicity and ensure final product stability.

- Drying, Milling & Final QC: The purified this compound is dried to a specific moisture content and milled to a precise particle size distribution, which is essential for creating stable formulations like suspension concentrates (SC) [3]. The final product undergoes comprehensive analytical testing (HPLC, GC-MS, NMR) to confirm identity and purity before packaging [3] [4].

Technical and Environmental Fate Data

For formulation and environmental impact assessment, the following physicochemical and environmental fate data are critical [1].

| Parameter | Value / Description | Remarks |

|---|---|---|

| Solubility in Water (20°C) | 0.059 mg/L (Very low) [1] | Low leaching risk to groundwater [1]. |

| Solubility in Organic Solvents | Acetone: 274,000 mg/L; Toluene: 13,300 mg/L; Ethyl acetate: 125,000 mg/L [1] | High solubility, relevant for formulation [1]. |

| Octanol-Water Partition Coeff. (log Kow) | Data not fully available in search results | Noted as having bioaccumulation potential (BCF >2000) [1]. |

| Mode of Action (Fungicide) | Respiration inhibitor (QoI fungicide, FRAC Group 11) [1] [2] | Inhibits mitochondrial respiration at complex III (cytochrome bc1), disrupting ATP production [1] [4]. |

| Persistence in Soil/Water | Not persistent [1] | - |

Regulatory and Safety Profile

This compound has a specific regulatory and toxicological profile that is important for safety assessments.

- Regulatory Status: this compound is not approved for use in the European Union under EC Regulation 1107/2009 and was listed as a candidate for substitution [1]. Its approval in Great Britain was withdrawn in June 2024 due to the risk it presents to birds [2].

- Toxicology:

- Mammalian Toxicity: It has low acute mammalian toxicity (rat oral LD50 >5000 mg/kg) but is considered a neurotoxicant and a known eye and skin irritant [1] [4].

- Ecotoxicity: It is highly toxic to fish and aquatic invertebrates and moderately toxic to other aquatic organisms, earthworms, and honeybees [1].

- Emerging Research Concerns: A 2024 computational study suggested that this compound could potentially bind to human proteins involved in reproduction (Cellular Retinol Binding Protein-III and IZUMO Sperm–Egg Fusion Protein), indicating a possible impact on human fertility that warrants further investigation [6] [7].

Key Insights for Professionals

- Focus on Process Control: The synthesis is complex and requires advanced chemical engineering with strict control over catalysts, solvents, temperature, and purification to achieve high yields and purity [3] [4].

- Prioritize Ecotoxicity and Regulatory Hurdles: The high toxicity to aquatic life and bioaccumulation potential are significant concerns that have influenced its regulatory status in many regions [1] [2].

- Consider Emerging Research: Stay informed about new studies investigating potential endocrine-disrupting or reproductive effects, as these can lead to further regulatory restrictions [6] [7].

References

- 1. (Ref: JE 874) this compound [sitem.herts.ac.uk]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound Fungicide: Prevent & Cure Plant Diseases Effectively [cnagrochem.com]

- 4. This compound Fungicide: Powerful Broad-Spectrum Disease ... [cnagrochem.com]

- 5. CN103396410A - Synthesis of pyridine this compound ... - Google Patents [patents.google.com]

- 6. A Case Study of this compound Binding CRBP-III and Izumo [pmc.ncbi.nlm.nih.gov]

- 7. A Case Study of this compound Binding CRBP-III and Izumo [pubmed.ncbi.nlm.nih.gov]

Comprehensive HPLC Application Notes and Protocols for Famoxadone Analysis

Introduction

Famoxadone (3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) is a widely used fungicide effective against various plant pathogenic fungi. This document provides detailed High Performance Liquid Chromatography (HPLC) methods for analyzing this compound in various matrices, including commercial formulations and agricultural samples. The protocols include validated procedures for sample preparation, chromatographic separation, and method validation to ensure reliable quantification.

Analytical Method Principles

This compound analysis primarily utilizes reversed-phase HPLC with UV detection. The compound's structure and properties make it suitable for separation using C18 or similar stationary phases, with acetonitrile-water mixtures as mobile phases. The methods described here emphasize accuracy, precision, and sensitivity for quality control and residue analysis applications.

Detailed HPLC Methods for this compound

Method 1: Monolithic Column Analysis for Formulations

This method enables rapid simultaneous determination of this compound and cymoxanil in commercial pesticide formulations [1] [2].

Sample Preparation: Weigh approximately 0.1 g of homogenized pesticide formulation into a 100 mL volumetric flask. Add 80 mL of acetonitrile and sonicate for 15 minutes. Cool to room temperature, dilute to volume with acetonitrile, and mix well. Filter through a 0.45 μm membrane filter before injection.

Chromatographic Conditions:

- Column: C18 monolithic rod column (e.g., 100 × 4.6 mm)

- Mobile Phase: Acetonitrile:water (70:30, v/v)

- Flow Rate: 2.0 mL/min

- Detection: UV detection at 220-250 nm

- Injection Volume: 20 μL

- Analysis Time: <2 minutes

System Suitability:

- Retention Time: this compound typically elutes at approximately 1.2 minutes

- Theoretical Plates: >2000

- Tailing Factor: <1.5

Method 2: Residue Analysis in Watermelon and Soil

This method is optimized for detecting this compound residues in agricultural samples with high sensitivity [3].

Sample Preparation:

- Watermelon/Leaf Tissue: Homogenize sample and extract 10 g with 50 mL acetonitrile by shaking for 30 minutes. Add 5-10 g sodium chloride to separate water, then concentrate the acetonitrile layer under nitrogen flow.

- Soil: Extract 20 g soil with 50 mL acetonitrile by shaking for 30 minutes. Filter and concentrate as needed.

- Cleanup: Pass extract through Florisil solid-phase extraction cartridge, elute with acetonitrile, and concentrate to near dryness. Reconstitute in 1 mL acetonitrile for HPLC analysis.

Chromatographic Conditions:

- Column: C18 column (250 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile:water (75:25, v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV at 220-250 nm

- Injection Volume: 20 μL

- Column Temperature: 30°C

Method 3: Alternative Column Chemistry

This method provides an alternative separation approach using different column chemistry [4] [5].

Sample Preparation: Dissolve samples in acetonitrile or mobile phase.

Chromatographic Conditions:

- Column: Newcrom R1 (reverse phase with low silanol activity)

- Mobile Phase: Acetonitrile:water with 0.1% phosphoric acid

- MS-Compatible Alternative: Replace phosphoric acid with 0.1% formic acid

- Detection: UV or MS detection

Table 1: Comparison of HPLC Methods for this compound Analysis

| Parameter | Method 1 (Monolithic) | Method 2 (Residue) | Method 3 (Newcrom R1) |

|---|---|---|---|

| Column | C18 monolithic | C18 (5μm) | Newcrom R1 |

| Dimensions | 100 × 4.6 mm | 250 × 4.6 mm | Varies |

| Mobile Phase | Acetonitrile:water (70:30) | Acetonitrile:water (75:25) | Acetonitrile:water with acid modifier |

| Flow Rate | 2.0 mL/min | 1.0 mL/min | Optimize (0.8-1.5 mL/min) |

| Analysis Time | <2 min | ~10 min | Method dependent |

| LOD | - | 0.002 mg/kg (matrix) | Method dependent |

| LOQ | 10 μg/mL (this compound) | 0.005 mg/kg (matrix) | Method dependent |

| Primary Application | Formulation analysis | Residue analysis | Flexible applications |

Method Validation Data

All analytical methods should be properly validated before implementation. Key validation parameters for this compound methods are summarized below [1] [3] [6].

Table 2: Method Validation Parameters for this compound HPLC Analysis

| Validation Parameter | Method 1 Performance | Method 2 Performance | Acceptance Criteria |

|---|---|---|---|

| Accuracy (% Recovery) | 94.77-101.32% (this compound) | 83-102% (matrix spikes) | 70-120% (residue), 90-110% (formulations) |

| Precision (% RSD) | 0.88% (this compound) | <15% (matrix samples) | ≤20% (residue), ≤2% (formulations) |

| Linearity (R²) | >0.999 | >0.999 | ≥0.990 |

| Range | 10-100 μg/mL | 0.005-1.0 mg/kg | As per application requirements |

| LOD | - | 0.002 mg/kg | S/N ≥ 3:1 |

| LOQ | 10 μg/mL (this compound) | 0.005 mg/kg | S/N ≥ 10:1 |

| Specificity | No interference from formulation ingredients | No interference from matrix components | Baseline separation from potential interferents |

Standard and Sample Preparation

Standard Solution Preparation

Stock Standard Solution (1000 μg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Store at -20°C when not in use.

Working Standard Solutions: Prepare appropriate dilutions of stock solution in mobile phase or acetonitrile to create calibration standards covering the expected concentration range (e.g., 0.1-10 μg/mL).

Quantitation Approaches

External Standard Method: Prepare calibration curve using this compound standards without internal standard. Use for relatively clean samples with minimal preparation steps.

Internal Standard Method: For complex matrices or extensive sample preparation, use an internal standard (e.g., p-terphenyl or 3-methyl-1,1-diphenylurea) to improve precision [7]. Add consistent amount of internal standard to all standards and samples before any processing steps.

Method Development Considerations

Stationary Phase Selection

- C18 columns are most commonly used for this compound analysis

- Monolithic columns offer higher flow rates with low back pressure, reducing analysis time and solvent consumption [1]

- Alternative phases (C8, phenyl, Newcrom R1) can provide different selectivity if needed

Mobile Phase Optimization

- Acetonitrile-water mixtures typically provide optimal separation

- Acid modifiers (phosphoric acid, formic acid) improve peak shape and reproducibility

- Buffer systems (ammonium formate/formic acid) are essential for LC-MS applications [8]

Detection Wavelength

This compound exhibits strong UV absorption at 220-250 nm. Optimal detection is typically achieved at 220-230 nm, but wavelength selection should be verified based on specific instrument characteristics and mobile phase composition.

The following workflow diagram illustrates the complete this compound analysis process:

Troubleshooting and Technical Notes

- Peak Tailing: Add acid modifiers to mobile phase or use columns with low silanol activity

- Retention Time Shifts: Ensure mobile phase pH consistency and column temperature control

- Low Recovery: Verify extraction efficiency and check for degradation during sample preparation

- Carryover: Implement adequate needle wash steps and confirm column cleanliness

Safety and Regulatory Considerations

- Follow appropriate safety protocols when handling pesticides and organic solvents

- Adhere to good laboratory practices (GLP) for all analytical work

- For regulatory submissions, ensure method validation meets relevant guidelines (ICH, USP, FDA)

- Method transfer between laboratories requires verification of performance characteristics

Conclusion

These application notes provide robust and validated HPLC methods for this compound analysis in various matrices. The monolithic column method offers rapid analysis for quality control of formulations, while the residue method provides the sensitivity needed for environmental and agricultural monitoring. Proper method validation and adherence to the described protocols will ensure reliable and reproducible results for research and regulatory purposes.

References

- 1. (PDF) Rapid Determination of this compound and Cymoxanil in... [academia.edu]

- 2. Rapid Determination of this compound and Cymoxanil in Commercial... [link.springer.com]

- 3. This compound residue and dissipation in watermelon and soil [sciencedirect.com]

- 4. Separation of this compound on Newcrom R1 HPLC column [sielc.com]

- 5. | SIELC Technologies this compound [sielc.com]

- 6. <1225> VALIDATION OF COMPENDIAL METHODS [uspbpep.com]

- 7. Precision of Internal Standard and External ... [chromatographyonline.com]

- 8. Optimization of Method for Pesticide Detection in Honey by ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: UHPLC-Orbitrap-MS Analysis of Famoxadone and Its Metabolites in Environmental and Biological Matrices

Introduction

Famoxadone is a broad-spectrum fungicide widely used in agriculture for controlling fungal diseases such as downy mildew. Recent studies have raised concerns about its environmental persistence and potential biological effects, including possible impacts on human fertility. These concerns necessitate robust analytical methods for monitoring this compound and its transformation products across various matrices. Ultra-High Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) has emerged as a powerful technique for targeted and untargeted analysis of pesticides and their metabolites due to its high resolution, accurate mass measurement, and excellent sensitivity. These application notes provide detailed protocols for studying this compound dissipation kinetics, metabolite identification, and potential biological interactions, incorporating both established and novel methodological approaches suitable for environmental and biological matrices.

Analytical Foundation and Instrumentation

Fundamental Principles of UHPLC-Orbitrap-MS Technology

The Orbitrap mass analyzer operates on the principle of electrostatic field trapping, enabling mass measurement with high accuracy (typically < 5 ppm) and resolution (up to 500,000 FWHM). This technology is particularly suited for pesticide metabolite studies because it provides:

- High mass accuracy: Confident elemental composition assignment for unknown metabolites

- High resolution: Separation of isobaric compounds that would co-elute in lower resolution instruments

- Flexible scan modes: Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) capabilities

- Retrospective analysis: The ability to re-interrogate acquired data for compounds not initially targeted

Method Development and Optimization

Chromatographic separation represents a critical factor in successful this compound metabolite profiling. Recent advances in column chemistry have demonstrated the superiority of zwitterionic HILIC (Z-HILIC) columns for retaining polar and semi-polar metabolites compared to traditional reverse-phase columns. A 2025 study systematically compared Z-HILIC with ZIC-pHILIC columns using 990 metabolite standards, finding that Z-HILIC detected 71% (707 standards) compared to 55% (543 standards) with ZIC-pHILIC, demonstrating enhanced resolution, sensitivity, selectivity, and retention time distribution [1]. This improved performance is attributed to the ethylene-bridged hybrid (BEH) particle technology in Z-HILIC columns, which provides superior pH stability (pH 2-10) and pressure tolerance compared to silica-based and polymer-based alternatives.

Environmental Dissipation Studies

Protocol: Dissipation Kinetics in Water and Soil Samples

3.1.1 Sample Preparation

- Water samples: Collect environmental water samples (river, lake, or groundwater) and filter through 0.45 μm glass fiber filters. Adjust pH to 7.0 ± 0.5 using ammonium carbonate buffer.

- Soil samples: Air-dry and homogenize soil samples, then sieve through a 2-mm mesh. Classify soils by texture (sandy, loam, clay) as soil type significantly influences dissipation rates.

3.1.2 Fortification and Experimental Design

- Prepare the commercial fungicide Equation Pro at two concentration levels: normal field rate and double dose for soils, fivefold dose for water to simulate excessive application.

- For soil studies: Apply the fungicide to soil samples maintained at 60% water holding capacity and incubate in controlled environment chambers at 25°C.

- For water studies: Fortify water samples and maintain in environmental simulators with natural light cycles at 25°C.

3.1.3 Sample Extraction and Clean-up

- Water extraction: Perform solid-phase extraction using C18 cartridges conditioned with methanol and water. Elute with 5 mL acetonitrile:methanol (9:1, v/v).

- Soil extraction: Extract 10 g soil samples with 20 mL acetonitrile:water (8:2, v/v) using mechanical shaking for 1 hour followed by ultrasonication for 15 minutes. Centrifuge at 5000 × g for 10 minutes and collect supernatant.

- Clean-up: For complex soil matrices, employ dispersive solid-phase extraction (d-SPE) with 50 mg C18 and 25 mg primary secondary amine (PSA) sorbent per mL extract.

3.1.4 UHPLC-Orbitrap-MS Analysis

- Column: Z-HILIC (4.6 × 150 mm, 2.5 μm) maintained at 45°C

- Mobile phase: (A) 20 mM ammonium carbonate in water, pH 9.2; (B) acetonitrile

- Gradient program: Initial 80% B, linear to 20% B over 15 minutes, hold 2 minutes, re-equilibrate

- Flow rate: 300 μL/min

- Injection volume: 5 μL

- MS parameters: Orbitrap resolution: 120,000 FWHM; scan range: m/z 100-1000; HCD collision energies: 20, 40, 60 eV

3.1.5 Quality Control

- Include procedure blanks (unfortified matrices) and matrix-matched calibration standards (10-500 μg/L) with each batch

- Use internal standards (deuterated this compound if available) for quantification

- Inject quality control samples (mid-level calibration standard) after every 10 injections to monitor instrument performance

Key Findings and Data Interpretation

Table 1: Dissipation kinetics of this compound in environmental matrices

| Matrix | Application Dose | Half-life (DT₅₀, days) | Major Metabolites Detected | Maximum Metabolite Concentration |

|---|---|---|---|---|

| Sandy Soil | Normal | 28 | IN-KF015, IN-JS940 | 45% initial this compound content |

| Loam Soil | Normal | 35 | IN-KF015, IN-JS940, IN-MN467 | 50% initial this compound content |

| Water | 5x Normal | 30 | IN-KF015, IN-JS940 | 20% initial this compound content |

The dissipation data reveals that This compound persistence is relatively low in both water and soil matrices, with half-lives generally below 30 days except in loam soils (35 days) [2]. The metabolite IN-JS940 reaches the highest concentration among detected metabolites, representing up to 50% of the initial this compound content in soils, highlighting the importance of monitoring not just the parent compound but also its transformation products [2].

Vegetable Analysis Under Greenhouse Conditions

Protocol: Monitoring this compound Residues in Vegetables

4.1.1 Experimental Design

- Select three vegetable crops: cucumber, cherry tomato, and courgette (zucchini) grown under standard greenhouse conditions.

- Apply the commercial this compound product at single and double the recommended field rate to evaluate dose-dependent effects.

- Collect samples at 9 time points (0, 1, 3, 5, 7, 10, 14, 21, and 28 days) after application with five replicates per time point.

4.1.2 Sample Preparation and Extraction

- Homogenize 100 g of edible portion of each vegetable using a food processor.

- Weigh 5 g of homogenized sample into a 50-mL centrifuge tube.

- Add 10 mL acetonitrile and 1 g sodium chloride, then shake vigorously for 1 minute.

- Centrifuge at 5000 × g for 5 minutes and transfer the supernatant to a clean tube.

- Evaporate 2 mL of extract to dryness under gentle nitrogen stream at 40°C.

- Reconstitute in 1 mL acetonitrile:water (1:1, v/v) and filter through 0.22 μm PVDF syringe filter.

4.1.3 UHPLC-Orbitrap-MS Parameters

- Column: Z-HILIC (4.6 × 150 mm, 2.5 μm) at 45°C

- Gradient: 20 mM ammonium carbonate (A) and acetonitrile (B): 0 min 80% B, 0-12 min 80%→20% B, 12-14 min 20% B, 14-16 min 20%→80% B

- Ionization: Heated electrospray ionization (HESI) in positive mode

- Spray voltage: 3.5 kV

- Capillary temperature: 320°C

- Sheath gas: 40 arb, Aux gas: 10 arb

- MS data acquisition: Full scan (m/z 100-1000) at 120,000 FWHM followed by data-dependent MS/MS (dd-MS²) at 30,000 FWHM

Data Analysis and Interpretation

Table 2: Dissipation kinetics of this compound in greenhouse vegetables

| Vegetable | Application Dose | Half-life (DT₅₀, days) | Detected Known Metabolites | Novel Metabolite Concentration |

|---|---|---|---|---|

| Cucumber | Single | 8 | IN-JS940, IN-KF015, IN-MN467 | 290 μg/kg |

| Cucumber | Double | 10 | IN-JS940, IN-KF015, IN-MN467 | 310 μg/kg |

| Cherry Tomato | Single | 5 | IN-JS940, IN-KF015, IN-MN467 | 900 μg/kg |

| Cherry Tomato | Double | 7 | IN-JS940, IN-KF015, IN-MN467 | 950 μg/kg |

| Courgette | Single | 2 | IN-JS940, IN-KF015, IN-MN467 | Not detected |

| Courgette | Double | 4 | IN-JS940, IN-KF015, IN-MN467 | Not detected |

The data demonstrates significant matrix-dependent dissipation of this compound, with courgette showing the most rapid degradation (half-life 2-4 days) and cucumber exhibiting greater persistence (half-life 8-10 days) [3]. The detection of a putative novel metabolite in cucumber and cherry tomato samples at concentrations up to 900 μg/kg highlights the value of untargeted screening approaches in pesticide metabolism studies [3]. The known metabolites IN-JS940, IN-KF015, and IN-MN467 were consistently detected across all three vegetable matrices, while the primary metabolites 4-phenoxybenzoic acid and 1-acetyl-2-phenylhydrazine were not detected in any vegetable samples [3].

Metabolite Identification Strategies

Workflow for Putative Metabolite Elucidation

The following workflow diagram illustrates the comprehensive strategy for this compound metabolite identification:

Advanced Identification Techniques

5.2.1 Deep-Scan Data-Dependent Acquisition (DDA)

Traditional DDA methods often miss low-abundance metabolites due to intensity-based triggering. Deep-scan DDA incorporates:

- Wider isolation windows (4-5 m/z) to capture co-eluting isobars

- Dynamic exclusion with shorter duration (5-10 seconds) to increase MS/MS coverage

- Inclusion lists of predicted this compound metabolites to trigger fragmentation

- Nested collision energy stepping (20, 40, 60 eV) to maximize structural information

Studies demonstrate that deep-scan DDA increases the number of identified metabolites by more than 80% compared to standard DDA approaches [1].

5.2.2 Computational Tools for Metabolite Prediction

Utilize software tools (e.g., Compound Discoverer, XCMS) with customized transformation workflows including:

- Predicted biotransformations: Hydroxylation, oxidation, demethylation, conjugation

- Mass defect filtering to prioritize relevant features

- Fragmentation tree alignment between parent and potential metabolites

- Retention time prediction based on Log P calculations

Biological Implications and Molecular Interactions

Investigation of Potential Effects on Fertility Proteins

Recent computational studies have revealed potential molecular interactions between this compound and proteins critical to human reproduction [4]. While these findings require experimental validation, they highlight potential mechanisms through which this compound might impact biological systems beyond its intended fungicidal activity.

6.1.1 Protocol: In Silico Molecular Docking Analysis

Protein Structure Preparation:

- Obtain 3D structures of target proteins (CRBP-III and IZUMO1) from RCSB Protein Data Bank

- Remove water molecules and add polar hydrogen atoms

- Optimize protonation states at physiological pH (7.4)

Ligand Preparation:

- Download this compound 3D structure from PubChem or optimize using molecular modeling software

- Assign proper bond orders and energy minimization using MMFF94 forcefield

Molecular Docking:

- Use AutoDock Vina for virtual screening

- Define binding site coordinates based on known natural ligand binding pockets

- Set exhaustiveness parameter to 20 for adequate sampling

- Run docking simulations and analyze binding poses based on minimum energy values

6.1.2 Key Findings from Computational Studies

Table 3: this compound binding affinities to reproduction-related proteins

| Target Protein | Biological Function | Predicted Binding Affinity (kcal/mol) | Natural Ligand Binding Affinity (kcal/mol) |

|---|---|---|---|

| CRBP-III | Retinol binding and transport | -10.4 | -7.1 |

| IZUMO1 | Sperm-egg fusion | -8.3 to -8.0 | Not available |

| Connexin-26 | Gap junction communication | -9.2 | Not available |

| Estrogen Receptor | Hormone signaling | -8.8 | Not available |

The computational analysis predicts that this compound binds to Cellular Retinol Binding Protein-III (CRBP-III) with higher affinity than its natural ligand retinol, potentially interfering with retinol transport and signaling pathways crucial for embryonic development [4]. Additionally, this compound shows significant binding affinity to the IZUMO Sperm-Egg Fusion Protein, suggesting a potential mechanism for interfering with gamete membrane fusion during fertilization [4]. These computational findings provide testable hypotheses for future experimental studies on this compound's potential biological effects.

Conclusion and Regulatory Considerations

These application notes provide comprehensive protocols for the analysis of this compound and its metabolites in environmental and biological matrices using UHPLC-Orbitrap-MS. The methods demonstrate that while this compound itself shows relatively low persistence in the environment, its metabolites can accumulate to significant levels, with IN-JS940 reaching up to 50% of the initial this compound content in soils [2]. The detection of a putative novel metabolite in vegetable samples underscores the importance of untargeted screening approaches in pesticide regulatory science [3]. Recent computational studies suggesting potential interactions with fertility-related proteins highlight the need for further research into the biological effects of this compound and its transformation products [4]. The implemented Z-HILIC chromatography combined with high-resolution Orbitrap MS and advanced data processing techniques provides a robust framework for comprehensive this compound metabolism studies across multiple matrices.

References

- 1. LC-MS Orbitrap-based metabolomics using a novel hybrid ... [pmc.ncbi.nlm.nih.gov]

- 2. Residues and dissipation kinetics of this compound and its metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 3. Dissipation studies of this compound in vegetables under greenhouse... [pubmed.ncbi.nlm.nih.gov]

- 4. A Case Study of this compound Binding CRBP-III and Izumo [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Determination of Famoxadone Residues in Crops

Introduction to Famoxadone and Regulatory Context

This compound is a modern oxazolidinedione fungicide belonging to the Quinone outside Inhibitor (QoI) class, though it differs chemically from strobilurin fungicides in this category. It is primarily used in viticulture and agriculture for controlling significant fungal pathogens including Plasmopara viticola, Alternaria solani, Phytophthora infestans, and Septoria nodorum. This compound is commonly formulated with cymoxanil to enhance its efficacy and is applied to various crops such as grapes, tomatoes, potatoes, cucurbits, and lettuce. The extensive use of this compound in agricultural practices necessitates robust monitoring methods to ensure compliance with maximum residue limits (MRLs) established by regulatory bodies worldwide, protecting consumer safety and environmental health.

Understanding the residue dynamics and degradation behavior of this compound in crop matrices and environmental samples is crucial for appropriate risk assessment. The European Union has established an MRL of 2 mg kg⁻¹ for this compound in grapes, which serves as a regulatory benchmark for international trade and food safety compliance. These Application Notes and Protocols provide comprehensive methodologies for accurate determination, quantification, and monitoring of this compound residues across various matrices, incorporating the most recent advances in analytical techniques to support researchers, regulatory agencies, and agricultural professionals in ensuring crop safety and compliance with international standards.

Analytical Method Comparison and Validation Parameters

Various analytical techniques have been developed and validated for the determination of this compound residues in different crop matrices, with the selection dependent on required sensitivity, available instrumentation, and matrix complexity. The two primary approaches involve gas chromatography (GC) and liquid chromatography (LC) coupled with different detection systems. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and operational efficiency.

Table 1: Comparison of Analytical Methods for this compound Determination in Crop Matrices

| Method | LOD | LOQ | Precision (%RSD) | Recovery (%) | Linear Range | Matrix |

|---|---|---|---|---|---|---|

| GC-ECD [1] | 0.06 mg/L | - | ≤11.7% | 103 ± 12 | - | Grapes, wines |

| GC-MS [1] | 0.02 mg/L | - | ≤6.8% | 96 ± 12 | - | Grapes, wines |

| HPLC-UV [2] | 8.0 ng | 0.05-2.00 mg/kg | <9.23% | 84.10-108.02 | - | Cucumber, soil |

| UHPLC-Orbitrap-MS [3] | - | - | - | - | - | Water, soil |

| HPLC (Monolithic) [4] | - | 10 μg/mL | 0.88% | 94.77-101.32 | - | Formulations |

The validation parameters for these methods demonstrate that both GC and LC approaches can achieve acceptable performance characteristics for routine monitoring purposes. The GC-MS method offers superior sensitivity with LOD of 0.02 mg/L compared to GC-ECD (0.06 mg/L), along with better precision (6.8% vs. 11.7%) [1]. Meanwhile, HPLC methods with UV detection provide adequate sensitivity for regulatory compliance, with LOD of 8.0 ng and recoveries ranging from 84.10% to 108.02% in cucumber and soil matrices [2]. For formulation analysis, monolithic HPLC columns offer exceptional efficiency with RSD values below 1% and significantly reduced analysis times under 2 minutes [4].

Table 2: Key Metabolites and Transformation Products of this compound

| Metabolite | Chemical Name | Matrix | Relative Concentration | Detection Technique |

|---|---|---|---|---|

| IN-JS940 | (2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid | Water, Soil | Up to 50% of initial this compound | UHPLC-Orbitrap-MS [3] |

| IN-KF015 | (5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | Water, Soil | Detected but lower levels | UHPLC-Orbitrap-MS [3] |

| IN-MN467 | (5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | Soil only | Detected in soil | UHPLC-Orbitrap-MS [3] |

The metabolite profile of this compound is particularly important for comprehensive residue assessment, as some transformation products may persist longer than the parent compound or exhibit different toxicological properties. Research indicates that IN-JS940 is the predominant metabolite detected in both water and soil matrices, reaching concentrations up to 50% of the initial this compound content in soil, necessitating inclusion in monitoring programs for complete environmental impact assessment [3].

Detailed Experimental Protocols

Sample Preparation and Extraction

Sample Collection and Homogenization: Collect representative field samples of crops (grapes, cucumbers, tomatoes, etc.) according to standardized sampling protocols. For grapes, collect entire bunches from different parts of the vineyard; for solid crops, obtain multiple specimens from various locations. Communite the samples using a high-speed blender until a homogeneous mixture is achieved. For soil samples, collect from various depths (0-15 cm) and remove extraneous materials before homogenization. Store samples at -20°C if not processed immediately to prevent degradation [1] [2] [5].

Liquid-Liquid Extraction (LLE) for Grapes and Wines: Weigh 10 g of homogenized grape sample into a centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute. For wine samples, measure 10 mL directly into a separation funnel. Add 5 g of anhydrous sodium sulfate to remove water and 1 g of sodium chloride to facilitate phase separation. Shake the mixture for 2 minutes and allow phases to separate. Collect the organic layer and repeat extraction with an additional 10 mL of acetonitrile. Combine the extracts and evaporate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of acetonitrile for instrumental analysis [1].

Quick Polar Pesticides (QuEChERS) Extraction for Cucumbers and Tomatoes: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture containing 6 g MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate. Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at 4000 rpm for 5 minutes. Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for analysis [2].

The following workflow diagram illustrates the sample preparation process for this compound residue analysis:

Instrumental Analysis Conditions

GC-ECD Analysis: Utilize a gas chromatograph equipped with an electron capture detector. Use a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 80°C (hold 1 min), ramp to 200°C at 20°C/min, then to 280°C at 5°C/min (hold 10 min). Use high-purity nitrogen as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain the injector temperature at 250°C and use splitless injection mode (1 μL). Set the detector temperature at 300°C. Under these conditions, the retention time for this compound is approximately 18.5 minutes [1].

GC-MS Analysis: Employ a gas chromatograph coupled with a mass spectrometric detector. Use a similar column as for GC-ECD. Apply the following temperature program: initial temperature 70°C (hold 2 min), ramp to 200°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain the ion source temperature at 230°C and the transfer line temperature at 280°C. Operate in selected ion monitoring (SIM) mode for enhanced sensitivity. Use the primary quantification ions for this compound: m/z 331.2, 334.1, and 430.3 [1].

HPLC-UV Analysis with Monolithic Column: Utilize an HPLC system equipped with a UV detector. Use a monolithic C18 column (e.g., 100 × 4.6 mm i.d.) for rapid separation. Employ a mobile phase of acetonitrile:water (70:30, v/v) at a flow rate of 2.0 mL/min. Set the column temperature to 30°C and the detection wavelength to 250 nm. Use an injection volume of 10 μL. Under these optimized conditions, this compound elutes at approximately 1.8 minutes, allowing for rapid analysis of multiple samples [4].

UHPLC-Orbitrap-MS for Metabolite Identification: Employ an UHPLC system coupled to an Orbitrap mass spectrometer. Use a C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a binary mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with the following gradient: 0 min, 5% B; 0-10 min, 5-100% B; 10-12 min, 100% B; 12-12.1 min, 100-5% B; 12.1-15 min, 5% B. Set the flow rate to 0.3 mL/min and injection volume to 5 μL. Operate the MS in positive electrospray ionization mode with full scan (m/z 100-1000) at resolution 70,000, followed by data-dependent MS/MS for metabolite identification [3].

Residue Dissipation and Environmental Fate Studies